1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione
Description
1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione is a uracil derivative featuring a cyclopentylmethyl substituent at the N1 position of the pyrimidine-2,4-dione core. This compound belongs to the broader class of pyrimidine-2,4(1H,3H)-diones, which are structurally analogous to natural uracil but modified for enhanced biological activity, stability, or synthetic utility. The cyclopentylmethyl group introduces steric bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic resistance.
Propriétés
IUPAC Name |
1-(cyclopentylmethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9-5-6-12(10(14)11-9)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADCIZIRENCZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
General Procedure for Alkylation
A representative protocol involves the following steps:
-
Reaction Setup : Combine pyrimidine-2,4(1H,3H)-dione (2.0 mmol), cyclopentylmethyl bromide (2.2 mmol), sodium bicarbonate (3.0 mmol), and lithium iodide (0.1 mmol) in anhydrous dimethylformamide (DMF, 10 mL).
-
Heating : Stir the mixture at 80°C for 15–18 hours under nitrogen.
-
Workup : Cool to room temperature, dilute with water, and extract with diethyl ether.
-
Purification : Isolate the crude product via silica gel chromatography (hexane:ethyl acetate, 2:1 v/v) to yield the title compound as a white solid (65–75% yield).
Table 1: Key Reaction Parameters and Outcomes
Alternative Electrophiles and Catalytic Systems
While cyclopentylmethyl bromide is the preferred electrophile, tosylate derivatives (e.g., cyclopentylmethyl p-toluenesulfonate) have been explored to improve reaction efficiency. Tosylates offer better leaving-group ability, reducing reaction times to 8–12 hours at 50°C. However, their preparation requires additional steps, such as treating cyclopentylmethanol with p-toluenesulfonyl chloride in pyridine.
Tosylate-Mediated Alkylation
Table 2: Comparison of Bromide vs. Tosylate Electrophiles
| Electrophile | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Cyclopentylmethyl bromide | 65–75 | 15–18 | 80 |
| Cyclopentylmethyl tosylate | 70–80 | 8–12 | 50 |
Mechanistic Insights and Side Reactions
The alkylation mechanism proceeds via an SN2 pathway, with lithium iodide playing a dual role: (1) activating the electrophile through halogen exchange (Br → I) and (2) stabilizing the transition state. Common side reactions include:
-
Over-alkylation : Formation of N3-alkylated byproducts at elevated temperatures (>90°C).
-
Ring-opening : Hydrolysis of the pyrimidinedione core under strongly acidic or basic conditions.
Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
The alkylation method remains superior to alternative approaches, such as palladium-catalyzed couplings, which are less effective for introducing alkyl groups. For instance, attempts to use Pd(t-Bu₃P)₂/Xphos systems for α-arylation of pyrimidinediones yielded <10% of the desired product.
Industrial-Scale Considerations
For large-scale synthesis (>1 kg), the following modifications are recommended:
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The pyrimidinedione scaffold enables nucleophilic substitutions at electrophilic positions. In one study, alkylation at the N1 position was achieved using bromomethylcyclopropane under Pd-free conditions:
-
Reagents : Bromomethylcyclopropane, NaHCO₃, LiI (catalytic)
-
Conditions : DMF solvent, 80°C, 15 hours
This reaction proceeds via in situ deprotonation of the pyrimidinedione NH group, followed by SN₂ displacement with the alkyl halide.
Cross-Coupling via Catalytic Carbonylation
While direct data for this compound is limited, related pyrimidinediones undergo Pd-catalyzed carbonylation. A four-component reaction protocol involving:
-
Components : α-Chloroketone, isocyanate, aromatic amine, CO
-
Catalyst : Pd(OAc)₂/PPh₃ system
This method generates β-ketoacylpalladium intermediates, which cyclize to form substituted pyrimidinediones. Adapting this to 1-(cyclopentylmethyl) derivatives would require tailored precursors.
Halogenation and Functionalization
Bromination at the C5 position has been demonstrated for structurally similar compounds:
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Bromination at C5 | CBr₄, PPh₃ | CH₂Cl₂, 0°C → RT | Introduces Br substituent for further coupling |
This reaction exploits the electron-deficient nature of the pyrimidine ring, enabling electrophilic aromatic substitution.
Biological Alkylation Pathways
In antiviral studies, cyclopentylmethyl-substituted pyrimidinediones engage in target-specific alkylation:
| Target Interaction | Mechanism | Key Observation |
|---|---|---|
| Viral polymerase inhibition | Covalent binding to active site | IC₅₀ = 0.8 μM (HIV-1 RT) |
The cyclopentylmethyl group enhances lipophilicity, improving membrane permeability and target engagement.
Hydrolysis and Stability
Under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of the cyclopentylmethyl group occurs at pH <2 (HCl, reflux)
-
Basic Conditions : Ring-opening at pH >12 (NaOH, 60°C)
Stability studies indicate optimal storage in anhydrous environments at RT .
Reaction Optimization Table
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–110°C | ↑ yield due to faster kinetics |
| Catalyst Loading | 4 mol% Pd | Balances cost and efficiency |
| CO Pressure | 27 atm | Critical for carbonylation steps |
Applications De Recherche Scientifique
Medicinal Chemistry
1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione has been investigated for its potential therapeutic effects. Its structural similarity to other biologically active compounds suggests it may exhibit pharmacological properties.
- Case Study : A study published in the Journal of Medicinal Chemistry examined the compound's activity against specific cancer cell lines. Results indicated that derivatives of pyrimidine compounds show promise in inhibiting tumor growth, which could lead to new anticancer agents.
Antimicrobial Activity
Research indicates that pyrimidine derivatives can possess significant antimicrobial properties. The compound has been tested against various bacterial strains.
- Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
This table summarizes findings from a study that evaluated the efficacy of this compound against common pathogens.
Material Science
The compound's unique chemical structure allows it to be used in the development of novel materials, particularly in polymer chemistry.
- Application Example : Researchers have explored its use as a monomer in synthesizing polymers with enhanced thermal stability and mechanical properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Mécanisme D'action
The mechanism by which 1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Key Trends :
- Steric Effects : Bulky substituents (e.g., cyclohexyl, tert-butylbenzyl) improve binding to hydrophobic enzyme pockets but complicate synthesis .
- Electronic Effects : Electron-withdrawing groups (e.g., aryl) stabilize intermediates during Pd-catalyzed reactions .
- Hydrophilicity : Polar substituents (e.g., hydroxypropyl) reduce yields due to competing reaction pathways .
Herbicidal Activity
- 1-(4-tert-Butylbenzyl)pyrimidine-2,4-dione : Demonstrates herbicidal activity by inhibiting plant growth regulators. The tert-butyl group enhances lipophilicity, promoting membrane penetration .
- Pyrido[2,3-d]pyrimidine-2,4-dione derivatives: Exhibit potent herbicidal activity via inhibition of protoporphyrinogen oxidase (PPO). Molecular docking shows π-π interactions with FAD cofactors and hydrogen bonding with Arg98/Thr176 residues .
Antiviral Activity
Enzyme Inhibition
- 3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione : Binds to Nicotiana tabacum PPO with two π-π interactions (5.9–6.0 Å) and three hydrogen bonds (2.3–4.3 Å), highlighting the role of fluorine in enhancing binding affinity .
Structural and Computational Insights
- Frontier Molecular Orbital (FMO) Analysis : Pyrido[2,3-d]pyrimidine-2,4-dione derivatives show HOMO localization on the pyrimidine ring, facilitating electron donation to FAD in PPO. LUMO energy levels correlate with bioactivity, with lower LUMO energies enhancing electron acceptance .
Activité Biologique
1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₀H₁₄N₂O₂
- Molecular Weight : 194.23 g/mol
- CAS Number : 1339878-66-8
- Storage Conditions : Store at room temperature in a dry environment .
The biological activity of this compound is primarily attributed to its structural similarity to other pyrimidine derivatives known for their pharmacological effects. Pyrimidine derivatives are recognized for their roles in various biological processes, including:
- Antiviral Activity : Similar compounds have been developed as antiviral agents, notably in the treatment of HIV/AIDS and other viral infections .
- Antitumor Effects : Research indicates that pyrimidine derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Biological Activity Data
A comprehensive review of the biological activities associated with this compound includes:
Study 1: Antitumor Activity Assessment
A study investigated the antitumor effects of this compound on mouse Ehrlich ascites carcinoma (EAC). The compound was administered alongside cyclophosphamide (CP) to evaluate its potential synergistic effects. The results indicated:
- Increased Mean Lifespan (MLS) : The compound significantly prolonged the MLS of treated mice compared to controls.
- Ascites Volume Reduction : There was a notable decrease in ascitic fluid volume in treated groups, suggesting effective tumor inhibition .
Study 2: Micronucleus Induction
Another study focused on the micronucleus-inducing potential of this compound. It was found that:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step pathways, such as alkylation of the pyrimidine-dione core with cyclopentylmethyl halides. Key steps include nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) and reflux in polar aprotic solvents like acetonitrile to enhance reactivity . Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity . Yield optimization requires precise control of temperature (e.g., 60–80°C) and stoichiometric ratios of alkylating agents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns. For example, cyclopentylmethyl protons appear as multiplet peaks (δ 1.5–2.5 ppm), while pyrimidine-dione carbonyl groups resonate near δ 160–170 ppm in ¹³C NMR . Infrared spectroscopy (IR) identifies carbonyl stretches (~1670–1700 cm⁻¹) and C-N vibrations (~1350 cm⁻¹) . Mass spectrometry (LCMS) provides molecular ion validation (e.g., [M+H]⁺) .
Q. How does the cyclopentylmethyl substituent affect the compound’s solubility and stability?
- Methodological Answer : The hydrophobic cyclopentyl group reduces aqueous solubility but enhances lipid membrane permeability, making DMSO or ethanol preferred solvents for biological assays . Stability studies (e.g., TGA/DSC) show decomposition above 200°C, suggesting room-temperature storage in inert atmospheres .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrimidine-dione derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions (e.g., bacterial strain variability) or impurities. Reproducibility requires strict adherence to protocols (e.g., MIC testing in triplicate) and HPLC purity validation (>95%) . Structural analogs (e.g., chlorophenyl or fluorophenyl derivatives) can clarify structure-activity relationships (SAR) .
Q. How can crystallography and computational modeling elucidate the binding mechanisms of this compound?
- Methodological Answer : X-ray crystallography reveals planar pyrimidine-dione cores with dihedral angles influencing target interactions (e.g., enzyme active sites) . Molecular docking (AutoDock/Vina) predicts binding affinities to targets like thymidylate synthase or bacterial DNA gyrase, guided by electrostatic potential maps . MD simulations assess conformational stability in solvated systems .
Q. What experimental designs mitigate low yields in the alkylation step during synthesis?
- Methodological Answer : Low yields often stem from steric hindrance of the cyclopentyl group. Strategies include:
- Using phase-transfer catalysts (e.g., TBAB) to enhance alkyl halide reactivity .
- Microwave-assisted synthesis to reduce reaction time and improve homogeneity .
- Alternative alkylating agents (e.g., cyclopentylmethyl tosylate vs. bromide) .
Q. How do structural modifications (e.g., halogenation) impact the compound’s pharmacokinetic profile?
- Methodological Answer : Introducing halogens (e.g., Cl or F) at the 5-position enhances metabolic stability by resisting CYP450 oxidation. Pharmacokinetic assays (e.g., hepatic microsome incubation) quantify half-life improvements, while LogP measurements (HPLC) confirm increased lipophilicity .
Key Challenges and Solutions
- Challenge : Crystallization difficulties due to flexible cyclopentyl group.
- Solution : Use mixed solvents (e.g., EtOH/H₂O) and slow evaporation .
- Challenge : Off-target effects in cellular assays.
- Solution : Counter-screening against related enzymes (e.g., kinases) to validate selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
